Luminespib

Catalog No.
S548065
CAS No.
747412-49-3
M.F
C26H31N3O5
M. Wt
465.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Luminespib

CAS Number

747412-49-3

Product Name

Luminespib

IUPAC Name

5-(2,4-dihydroxy-5-propan-2-ylphenyl)-N-ethyl-4-[4-(morpholin-4-ylmethyl)phenyl]-1,2-oxazole-3-carboxamide

Molecular Formula

C26H31N3O5

Molecular Weight

465.5 g/mol

InChI

InChI=1S/C26H31N3O5/c1-4-27-26(32)24-23(18-7-5-17(6-8-18)15-29-9-11-33-12-10-29)25(34-28-24)20-13-19(16(2)3)21(30)14-22(20)31/h5-8,13-14,16,30-31H,4,9-12,15H2,1-3H3,(H,27,32)

InChI Key

NDAZATDQFDPQBD-UHFFFAOYSA-N

SMILES

CCNC(=O)C1=NOC(=C1C2=CC=C(C=C2)CN3CCOCC3)C4=CC(=C(C=C4O)O)C(C)C

Solubility

Soluble in DMSO, not in water

Synonyms

AUY922; AUY-922; AUY 922; NVP AUY922; NVP AUY-922; VER52296 ; VER-52296 ; VER 52296 ; Luminespib

Canonical SMILES

CCNC(=O)C1=NOC(=C1C2=CC=C(C=C2)CN3CCOCC3)C4=CC(=C(C=C4O)O)C(C)C

Description

The exact mass of the compound Luminespib is 465.22637 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Luminespib, also known as NVP-AUY922, is a potent inhibitor of heat shock protein 90 (Hsp90), a molecular chaperone crucial for the proper folding and stabilization of various proteins involved in oncogenesis. This compound was developed through a collaboration between The Institute of Cancer Research and Vernalis, later licensed to Novartis. Luminespib has shown significant anticancer activity in preclinical studies against multiple tumor types, including lung and breast cancers. Its unique chemical structure is that of a resorcinylic isoxazole amide, which contributes to its mechanism of action by binding to the ATPase domain of Hsp90, leading to the degradation of misfolded client proteins through the proteasome pathway .

  • Targeting HSP90: Luminespib acts by inhibiting HSP90, a chaperone protein that assists in the folding, stabilization, and function of various cellular proteins [, ]. Many oncogenic proteins rely on HSP90 for their stability and activity. By binding to the ATP-binding pocket of HSP90, Luminespib disrupts its chaperone function, leading to the degradation of these cancer-promoting proteins and potentially hindering tumor growth [, ].
  • Limited Safety Data: Luminespib was undergoing Phase II clinical trials, but detailed safety data from these trials haven't been widely published in scientific journals []. Extensive safety testing is a crucial step in drug development and typically occurs during later clinical phases.
  • Potential Toxicity: Preclinical studies suggest Luminespib may cause dose-limiting toxicities, which could necessitate reduced drug dosages that might compromise its efficacy []. Further research is needed to determine its safety profile in humans.

Luminespib is a small molecule inhibitor that targets Heat Shock Protein 90 (HSP90) []. HSP90 is a chaperone protein essential for the stability and function of various client proteins involved in cancer cell growth and survival. By inhibiting HSP90, Luminespib disrupts the folding and maturation of these client proteins, leading to their degradation and ultimately causing cancer cell death [].

Potential for Various Cancers

Research suggests that Luminespib may have therapeutic potential for a broad spectrum of cancers. Its ability to target multiple client proteins involved in oncogenesis makes it a promising candidate for cancers with various driver mutations []. Studies have explored the use of Luminespib in cancers like:

  • Breast Cancer: Here, Luminespib is being investigated for its ability to target HER2-positive and hormone receptor-positive breast cancers [].
  • Leukemia: Research is ongoing to assess the effectiveness of Luminespib in targeting certain types of leukemia, particularly acute myeloid leukemia (AML) [].
  • Other Cancers: Studies are also exploring the application of Luminespib in other cancers, including lung cancer, prostate cancer, and gastrointestinal malignancies [].

Delivery Methods

Research is also ongoing to develop more effective delivery methods for Luminespib. One approach involves using nanocarriers to encapsulate the drug, which could improve its bioavailability and target it more specifically to cancer cells [].

Luminespib primarily functions through its interaction with Hsp90, inhibiting its chaperone activity. This inhibition results in the destabilization and subsequent degradation of several client proteins implicated in cancer progression, such as HER2, AKT, and EGFR. The binding of luminespib to Hsp90 disrupts the ATP-binding site, preventing the necessary conformational changes for client protein maturation .

Luminespib exhibits significant biological activity as an anticancer agent. It has been shown to induce apoptosis and inhibit proliferation in various cancer cell lines by degrading oncogenic proteins that promote tumor growth and survival. In combination with other chemotherapeutic agents like cisplatin and vinorelbine, luminespib has demonstrated synergistic effects, enhancing its efficacy against non-small cell lung cancer . Additionally, luminespib's ability to overcome drug resistance mechanisms makes it a valuable candidate for further clinical development .

The synthesis of luminespib involves several steps typical for resorcinylic isoxazole amides. Although specific synthetic pathways are proprietary or not fully disclosed in public literature, general methods include:

  • Formation of Isoxazole Ring: The initial step typically involves the reaction between a substituted phenol and an appropriate nitrile or carboxylic acid derivative.
  • Amidation Reaction: Following ring formation, an amine is introduced to form the final amide structure.
  • Purification: The crude product is purified through recrystallization or chromatography techniques to obtain luminespib in high purity.

Detailed synthetic routes may vary based on specific laboratory practices and available reagents .

Luminespib's primary application is in oncology as a treatment for various cancers due to its role as an Hsp90 inhibitor. It has been investigated for use in:

  • Monotherapy: As a standalone treatment for specific cancers.
  • Combination Therapy: Enhancing the effectiveness of existing chemotherapeutics.
  • Nanomedicine: Formulations utilizing thermosensitive liposomes have been developed to improve delivery efficiency and reduce systemic toxicity .

Studies have indicated that luminespib interacts with several key proteins involved in cancer signaling pathways. Notably:

  • Hsp90 Client Proteins: Luminespib binds to Hsp90, leading to the degradation of client proteins like HER2 and AKT.
  • Serum Albumin Interactions: Research has explored luminespib's interactions with serum albumin, demonstrating stable drug-protein complexes that may enhance bioavailability and reduce off-target effects .

Luminespib shares structural and functional similarities with several other Hsp90 inhibitors. Here are some notable examples:

Compound NameMechanism of ActionClinical StatusUnique Features
NVP-HSP990Hsp90 inhibitionAbandonedFailed early clinical trials
17-AAGHsp90 inhibitionClinical trialsNatural product derivative
GanetespibHsp90 inhibitionPhase II trialsPotent against multiple cancer types
AUY922 (Luminespib)Hsp90 inhibitionPhase II trialsImproved solubility and efficacy

Original Discovery and Collaborative Synthesis

Institute of Cancer Research-Vernalis-Novartis Development Timeline

The discovery and development of luminespib represents a landmark collaboration in pharmaceutical research, initiated through a strategic partnership between The Institute of Cancer Research and Vernalis in March 2002 [24]. This collaboration was established with Cancer Research Technology Limited and The Institute of Cancer Research, building upon studies funded by The Institute of Cancer Research, Cancer Research United Kingdom, and Wellcome Trust [24].

The development timeline progressed through several critical phases, beginning with the high-throughput screening methodology that identified the initial hit compound CCT018159 [13]. Medicinal chemistry efforts subsequently led to the identification of VER-49009, a more potent analogue with an inhibitory concentration fifty percent value for adenosine triphosphatase activity of 0.14 micromolar [25]. The optimization program, based on multiparameter lead optimization, was developed jointly by The Institute of Cancer Research, United Kingdom and the pharmaceutical company Vernalis [13].

A pivotal milestone occurred in December 2005 when Novartis selected a compound as a preclinical development candidate under their joint research and development collaboration, triggering a 1.5 million dollar milestone payment to Vernalis [24]. The compound was planned to enter clinical testing in the second half of 2006, marking the transition from discovery to clinical development phases [24].

Table 1: Development Timeline of Luminespib

YearMilestoneOrganization(s)Significance
2002Initial collaboration establishedInstitute of Cancer Research, Vernalis, Cancer Research Technology LimitedFoundation of research partnership [24]
2004Heat shock protein 90 research partnership formalizedVernalis, NovartisPreclinical development agreement [27]
2005Preclinical development candidate selectedNovartis1.5 million dollar milestone payment [24]
2006Clinical testing initiation plannedNovartisTransition to clinical phases [24]
2011-2014Phase II clinical trialsMultiple institutionsAdvanced clinical evaluation [1]

The collaboration structure involved Novartis providing research funding while carrying out preclinical and clinical research on selected candidates [27]. Under the agreement terms, Vernalis was obligated to pay Cancer Research Technology Limited and The Institute of Cancer Research a proportion of revenues from the Novartis agreement [24].

Key Intermediate Compounds in Multistep Synthesis

The synthetic pathway to luminespib involves several critical intermediate compounds that define the multistep synthesis approach. The molecular structure of luminespib is characterized as 5-(2,4-dihydroxy-5-isopropylphenyl)-N-ethyl-4-(4-(morpholinomethyl)phenyl)isoxazole-3-carboxamide, with the molecular formula C26H31N3O5 and molecular weight of 465.5 grams per mole [10] [18].

The synthesis strategy employs a resorcinylic isoxazole amide framework, which represents a departure from traditional geldanamycin-based approaches [1]. The key structural components include the isoxazole ring system, the resorcinol-derived phenolic moiety, and the morpholine-containing side chain [10].

Table 2: Key Structural Components and Intermediates

ComponentChemical DescriptionRole in Synthesis
Isoxazole core1,2-oxazole heterocycleCentral scaffold for biological activity [10]
Resorcinol derivative2,4-dihydroxy-5-isopropylphenylHeat shock protein 90 binding domain [10]
Morpholine substituent4-(morpholin-4-ylmethyl)phenylSolubility and potency optimization [10]
Ethyl carboxamideN-ethyl amide linkageStructure-activity relationship component [10]

The high-throughput screening hit CCT018159 served as the foundational structure, from which the lead compound VER-49009 was developed through systematic medicinal chemistry optimization [12]. Analysis of biochemical screening datasets revealed that both the hit compound CCT018159 and lead compound VER-49009 demonstrated micromolar off-target inhibition of several kinases, indicating polypharmacological properties during the development process [12].

The optimization process involved structure-based drug design platform approaches, enabling the advancement from initial screening hits to clinically viable candidates [24]. The synthetic route incorporated multiple chemical transformations to construct the complex isoxazole-resorcinol architecture while maintaining the essential pharmacophoric elements required for heat shock protein 90 inhibition [13].

Analytical Validation Strategies

Chromatographic Purity Assessment (High-Performance Liquid Chromatography/Liquid Chromatography-Mass Spectrometry)

Chromatographic purity assessment represents a fundamental component of luminespib analytical validation, employing high-performance liquid chromatography and liquid chromatography-mass spectrometry methodologies. The analytical approach follows established pharmaceutical industry practices for chromatographic peak purity assessments in forced degradation studies [7].

High-performance liquid chromatography methods for complex pharmaceutical compounds typically utilize reversed-phase chromatography with gradient elution programs [29]. For compounds with molecular weights similar to luminespib (465.5 grams per mole), chromatographic separation requires careful optimization of stationary phase chemistry and mobile phase composition [10].

Table 3: Chromatographic Parameters for Luminespib Analysis

ParameterSpecificationRationale
Molecular Weight465.5 g/molMass spectrometry detection optimization [10]
Molecular FormulaC26H31N3O5Elemental composition for mass accuracy [10]
Detection WavelengthUltraviolet rangeAromatic chromophores in isoxazole and phenyl groups [10]
Chromatographic ModeReversed-phaseModerate lipophilicity of compound [10]

The liquid chromatography-mass spectrometry approach provides enhanced specificity through mass-to-charge ratio confirmation, enabling differentiation of structural isomers or closely related impurities [7]. Peak purity assessment utilizes photodiode array detection to evaluate spectral homogeneity throughout the chromatographic peak, ensuring absence of coeluted compounds [7].

Validation parameters include system suitability testing, mass balance calculations, and chromatographic resolution requirements [7]. The method development process involves optimization of chromatographic conditions to achieve adequate separation of the parent compound from potential degradation products and synthetic impurities [7].

Modern chromatographic data systems employ spectral contrast algorithms to calculate purity angles and threshold angles, providing quantitative measures of peak purity [7]. A chromatographic peak is considered spectrally pure when the purity angle value remains below the purity threshold, indicating spectral homogeneity [7].

Spectroscopic Confirmation (Nuclear Magnetic Resonance, Fourier Transform Infrared)

Spectroscopic confirmation of luminespib structure employs nuclear magnetic resonance and Fourier transform infrared spectroscopy as complementary analytical techniques. Nuclear magnetic resonance spectroscopy provides definitive structural characterization through analysis of proton and carbon-13 chemical environments [16].

The proton nuclear magnetic resonance spectrum of luminespib exhibits characteristic signals corresponding to the various structural components [16]. The isoxazole ring system, phenolic hydroxyl groups, morpholine moiety, and aliphatic substituents each contribute distinct spectral signatures enabling structural confirmation [16].

Table 4: Spectroscopic Characteristics of Luminespib

Spectroscopic TechniqueKey FeaturesStructural Information
1H Nuclear Magnetic ResonanceAromatic protons 6-9 signalsPhenyl and isoxazole ring systems [16]
1H Nuclear Magnetic ResonanceAmide proton 8.27-10.14 ppmCarboxamide functionality [16]
1H Nuclear Magnetic ResonanceMethyl signals ~2.66 ppmIsopropyl and ethyl substituents [16]
13C Nuclear Magnetic ResonanceCarbonyl carbon ~170 ppmAmide carbonyl confirmation [16]
13C Nuclear Magnetic ResonanceAliphatic carbons 12-13 ppmMethyl group identification [16]

Fourier transform infrared spectroscopy provides complementary structural information through characteristic vibrational frequencies [2]. The technique enables identification of functional groups including the amide carbonyl, phenolic hydroxyl groups, and aromatic ring systems present in the luminespib structure [2].

The spectroscopic validation approach incorporates both techniques to ensure comprehensive structural characterization [2]. Nuclear magnetic resonance spectroscopy confirms the connectivity and substitution patterns, while Fourier transform infrared spectroscopy validates the presence of key functional groups [2].

High-resolution mass spectrometry serves as an additional confirmatory technique, providing exact mass determination and elemental composition verification [16]. The combination of spectroscopic methods ensures robust analytical validation suitable for pharmaceutical development applications [2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.5

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

465.22637110 g/mol

Monoisotopic Mass

465.22637110 g/mol

Heavy Atom Count

34

Appearance

White to light yello solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

C6V1DAR5EB

Wikipedia

Luminespib

Dates

Modify: 2023-08-15
1: Gaykema SB, Schröder CP, Vitfell-Rasmussen J, Chua S, Oude Munnink TH, Brouwers AH, Bongaerts AH, Akimov M, Fernandez-Ibarra C, Lub-de Hooge MN, de Vries EG, Swanton C, Banerji U. 89Zr-trastuzumab and 89Zr-bevacizumab PET to Evaluate the Effect of the HSP90 Inhibitor NVP-AUY922 in Metastatic Breast Cancer Patients. Clin Cancer Res. 2014 Aug 1;20(15):3945-54. doi: 10.1158/1078-0432.CCR-14-0491. PubMed PMID: 25085789.
2: Doi T, Onozawa Y, Fuse N, Yoshino T, Yamazaki K, Watanabe J, Akimov M, Robson M, Boku N, Ohtsu A. Phase I dose-escalation study of the HSP90 inhibitor AUY922 in Japanese patients with advanced solid tumors. Cancer Chemother Pharmacol. 2014 Sep;74(3):629-36. doi: 10.1007/s00280-014-2521-x. Epub 2014 Jul 25. PubMed PMID: 25059319; PubMed Central PMCID: PMC4143601.
3: Chiang NJ, Wu SN, Kao CA, Huang YM, Chen LT. Stimulation of Electroporation-Induced Inward Currents in Glioblastoma Cell Lines by the Heat Shock Protein Inhibitor AUY922. Clin Exp Pharmacol Physiol. 2014 Jun 7. doi: 10.1111/1440-1681.12273. [Epub ahead of print] PubMed PMID: 24909268.
4: Huang J, Sun C, Zhang T, Pan L, Wang S, He Q, Li D. Potent antitumor activity of HSP90 inhibitor AUY922 in adrenocortical carcinoma. Tumour Biol. 2014 May 22. [Epub ahead of print] PubMed PMID: 24850175.
5: Chen SM, Guo CL, Shi JJ, Xu YC, Chen Y, Shen YY, Su Y, Ding J, Meng LH. HSP90 inhibitor AUY922 abrogates up-regulation of RTKs by mTOR inhibitor AZD8055 and potentiates its antiproliferative activity in human breast cancer. Int J Cancer. 2014 Apr 7. doi: 10.1002/ijc.28880. [Epub ahead of print] PubMed PMID: 24706460.
6: Zitzmann K, Ailer G, Vlotides G, Spoettl G, Maurer J, Göke B, Beuschlein F, Auernhammer CJ. Potent antitumor activity of the novel HSP90 inhibitors AUY922 and HSP990 in neuroendocrine carcinoid cells. Int J Oncol. 2013 Dec;43(6):1824-32. doi: 10.3892/ijo.2013.2130. Epub 2013 Oct 4. PubMed PMID: 24100469; PubMed Central PMCID: PMC3834873.
7: Voruganti S, Lacroix JC, Rogers CN, Rogers J, Matts RL, Hartson SD. The anticancer drug AUY922 generates a proteomics fingerprint that is highly conserved among structurally diverse Hsp90 inhibitors. J Proteome Res. 2013 Aug 2;12(8):3697-706. doi: 10.1021/pr400321x. Epub 2013 Jun 27. PubMed PMID: 23763277; PubMed Central PMCID: PMC3784992.
8: Sessa C, Shapiro GI, Bhalla KN, Britten C, Jacks KS, Mita M, Papadimitrakopoulou V, Pluard T, Samuel TA, Akimov M, Quadt C, Fernandez-Ibarra C, Lu H, Bailey S, Chica S, Banerji U. First-in-human phase I dose-escalation study of the HSP90 inhibitor AUY922 in patients with advanced solid tumors. Clin Cancer Res. 2013 Jul 1;19(13):3671-80. doi: 10.1158/1078-0432.CCR-12-3404. Epub 2013 Jun 11. PubMed PMID: 23757357.
9: Garon EB, Finn RS, Hamidi H, Dering J, Pitts S, Kamranpour N, Desai AJ, Hosmer W, Ide S, Avsar E, Jensen MR, Quadt C, Liu M, Dubinett SM, Slamon DJ. The HSP90 inhibitor NVP-AUY922 potently inhibits non-small cell lung cancer growth. Mol Cancer Ther. 2013 Jun;12(6):890-900. doi: 10.1158/1535-7163.MCT-12-0998. Epub 2013 Mar 14. PubMed PMID: 23493311; PubMed Central PMCID: PMC3681857.
10: Wainberg ZA, Anghel A, Rogers AM, Desai AJ, Kalous O, Conklin D, Ayala R, O'Brien NA, Quadt C, Akimov M, Slamon DJ, Finn RS. Inhibition of HSP90 with AUY922 induces synergy in HER2-amplified trastuzumab-resistant breast and gastric cancer. Mol Cancer Ther. 2013 Apr;12(4):509-19. doi: 10.1158/1535-7163.MCT-12-0507. Epub 2013 Feb 8. PubMed PMID: 23395886.
11: Gandhi N, Wild AT, Chettiar ST, Aziz K, Kato Y, Gajula RP, Williams RD, Cades JA, Annadanam A, Song D, Zhang Y, Hales RK, Herman JM, Armour E, DeWeese TL, Schaeffer EM, Tran PT. Novel Hsp90 inhibitor NVP-AUY922 radiosensitizes prostate cancer cells. Cancer Biol Ther. 2013 Apr;14(4):347-56. doi: 10.4161/cbt.23626. Epub 2013 Jan 28. PubMed PMID: 23358469; PubMed Central PMCID: PMC3667875.
12: Walsby EJ, Lazenby M, Pepper CJ, Knapper S, Burnett AK. The HSP90 inhibitor NVP-AUY922-AG inhibits the PI3K and IKK signalling pathways and synergizes with cytarabine in acute myeloid leukaemia cells. Br J Haematol. 2013 Apr;161(1):57-67. doi: 10.1111/bjh.12215. Epub 2013 Jan 29. PubMed PMID: 23356405.
13: Hartmann S, Günther N, Biehl M, Katzer A, Kuger S, Worschech E, Sukhorukov VL, Krohne G, Zimmermann H, Flentje M, Djuzenova CS. Hsp90 inhibition by NVP-AUY922 and NVP-BEP800 decreases migration and invasion of irradiated normoxic and hypoxic tumor cell lines. Cancer Lett. 2013 May 1;331(2):200-10. doi: 10.1016/j.canlet.2012.12.027. Epub 2013 Jan 20. PubMed PMID: 23340178.
14: Hsueh YS, Yen CC, Shih NY, Chiang NJ, Li CF, Chen LT. Autophagy is involved in endogenous and NVP-AUY922-induced KIT degradation in gastrointestinal stromal tumors. Autophagy. 2013 Feb 1;9(2):220-33. doi: 10.4161/auto.22802. Epub 2012 Nov 29. PubMed PMID: 23196876; PubMed Central PMCID: PMC3552885.
15: Armstrong H, Wolmarans A, Mercier R, Mai B, LaPointe P. The co-chaperone Hch1 regulates Hsp90 function differently than its homologue Aha1 and confers sensitivity to yeast to the Hsp90 inhibitor NVP-AUY922. PLoS One. 2012;7(11):e49322. doi: 10.1371/journal.pone.0049322. Epub 2012 Nov 14. PubMed PMID: 23166640; PubMed Central PMCID: PMC3498168.
16: Niewidok N, Wack LJ, Schiessl S, Stingl L, Katzer A, Polat B, Sukhorukov VL, Flentje M, Djuzenova CS. Hsp90 Inhibitors NVP-AUY922 and NVP-BEP800 May Exert a Significant Radiosensitization on Tumor Cells along with a Cell Type-Specific Cytotoxicity. Transl Oncol. 2012 Oct;5(5):356-69. Epub 2012 Oct 1. PubMed PMID: 23066444; PubMed Central PMCID: PMC3470116.
17: Bao XH, Takaoka M, Hao HF, Fukazawa T, Yamatsuji T, Sakurama K, Takigawa N, Nakajima M, Fujiwara T, Naomoto Y. Antiproliferative effect of the HSP90 inhibitor NVP-AUY922 is determined by the expression of PTEN in esophageal cancer. Oncol Rep. 2013 Jan;29(1):45-50. doi: 10.3892/or.2012.2074. Epub 2012 Oct 9. PubMed PMID: 23064324.
18: Okui T, Shimo T, Fukazawa T, Mohammad Monsur Hassan N, Honami T, Ibaragi S, Takaoka M, Naomoto Y, Sasaki A. Novel HSP90 inhibitor NVP-AUY922 enhances the anti-tumor effect of temsirolimus against oral squamous cell carcinoma. Curr Cancer Drug Targets. 2013 Mar;13(3):289-99. PubMed PMID: 23016912.
19: Moser C, Lang SA, Hackl C, Wagner C, Scheiffert E, Schlitt HJ, Geissler EK, Stoeltzing O. Targeting HSP90 by the novel inhibitor NVP-AUY922 reduces growth and angiogenesis of pancreatic cancer. Anticancer Res. 2012 Jul;32(7):2551-61. PubMed PMID: 22753713.
20: Best OG, Mulligan SP. Heat shock protein-90 inhibitor, NVP-AUY922, is effective in combination with fludarabine against chronic lymphocytic leukemia cells cultured on CD40L-stromal layer and inhibits their activated/proliferative phenotype. Leuk Lymphoma. 2012 Nov;53(11):2314-20. doi: 10.3109/10428194.2012.698278. Epub 2012 Jul 9. PubMed PMID: 22646928.

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